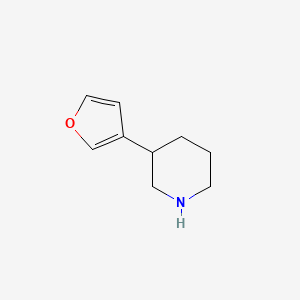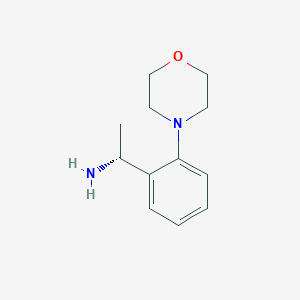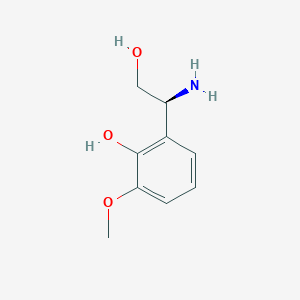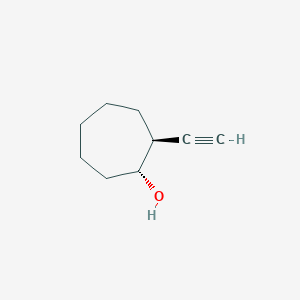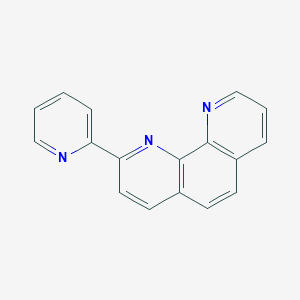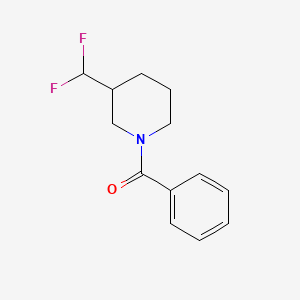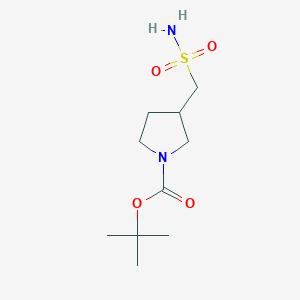![molecular formula C7H9NOS B13612643 1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol](/img/structure/B13612643.png)
1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol is a compound that features a cyclopropane ring attached to a thiazole moiety via a methylene bridge Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms
Vorbereitungsmethoden
The synthesis of 1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol typically involves the reaction of cyclopropanol with a thiazole derivative. One common method includes the use of a base to deprotonate cyclopropanol, followed by nucleophilic substitution with a thiazole-containing electrophile. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions to yield a dihydrothiazole derivative.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown promise as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The thiazole ring is known to interact with various biological pathways, potentially inhibiting or activating key processes involved in disease progression.
Vergleich Mit ähnlichen Verbindungen
1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol can be compared to other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Tiazofurin: An anticancer drug.
What sets this compound apart is its unique combination of a cyclopropane ring and a thiazole moiety, which may confer distinct chemical and biological properties not observed in other thiazole derivatives.
Eigenschaften
Molekularformel |
C7H9NOS |
|---|---|
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
1-(1,3-thiazol-2-ylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H9NOS/c9-7(1-2-7)5-6-8-3-4-10-6/h3-4,9H,1-2,5H2 |
InChI-Schlüssel |
YKRGQIQPFJUPLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=NC=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


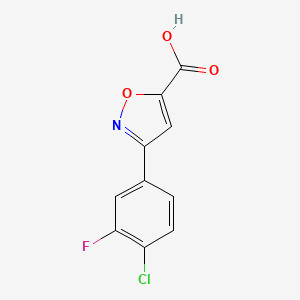
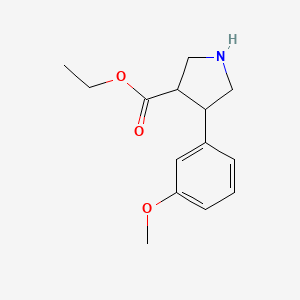

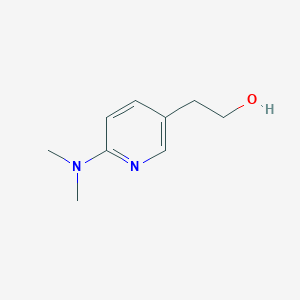
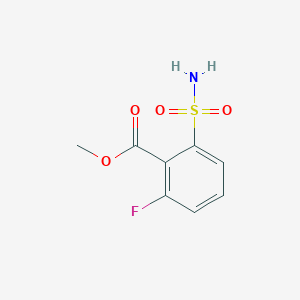
![1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-](/img/structure/B13612589.png)
